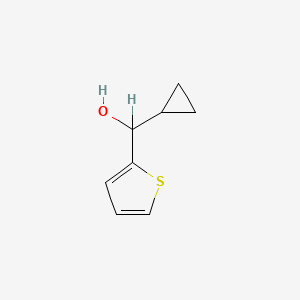
alpha-Cyclopropylthiophene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Cyclopropylthiophene-2-methanol is an organic compound with the molecular formula C8H10OS and a molecular weight of 154.229 g/mol . . This compound features a cyclopropyl group attached to a thiophene ring, which is further connected to a methanol group.
Vorbereitungsmethoden
The synthesis of alpha-cyclopropyl-2-thiophenemethanol typically involves the reaction of cyclopropyl derivatives with thiophene compounds under specific conditions. One common method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
alpha-Cyclopropylthiophene-2-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
alpha-Cyclopropylthiophene-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-cyclopropyl-2-thiophenemethanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
alpha-Cyclopropylthiophene-2-methanol can be compared with other similar compounds, such as:
- Alpha-cyclopropyl-4-methoxydiphenylmethanol
- Alpha-cyclopropyl-4-methylbenzyl alcohol
- 2-(Trimethylsilyl)cyclopropylmethanol
- Alpha-cyclopropyl-4-fluorobenzyl alcohol
- Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol
These compounds share structural similarities but differ in their functional groups and specific properties. This compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
71477-16-2 |
|---|---|
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
cyclopropyl(thiophen-2-yl)methanol |
InChI |
InChI=1S/C8H10OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8-9H,3-4H2 |
InChI-Schlüssel |
PEZSCBMHDXNXQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


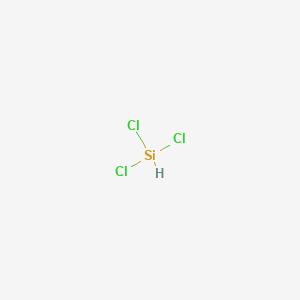

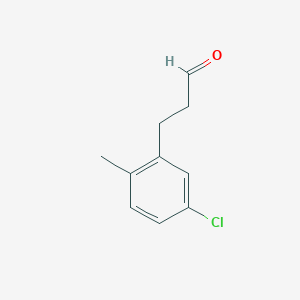
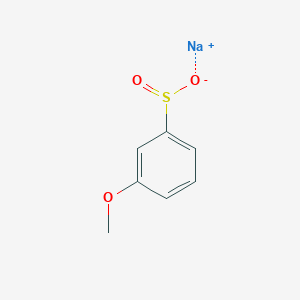
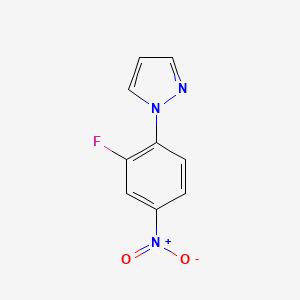
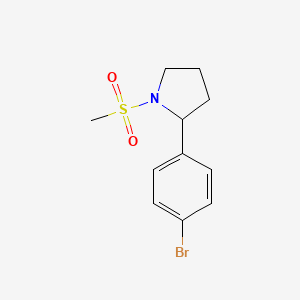
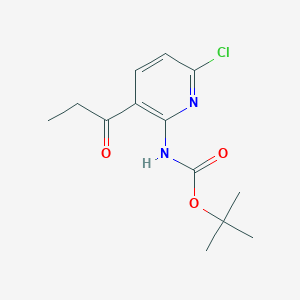
![6-Methylimidazo[1,5-A]pyridine](/img/structure/B8805214.png)
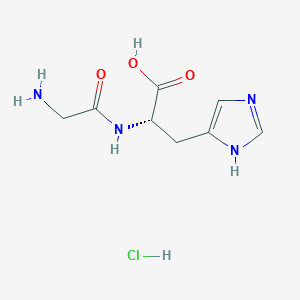
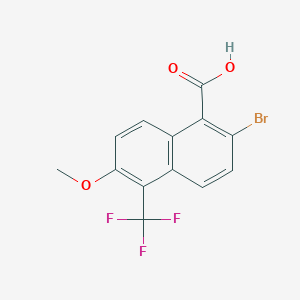
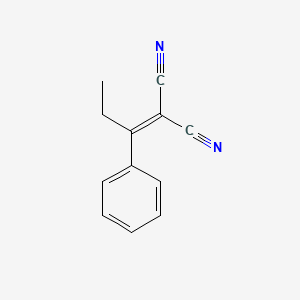
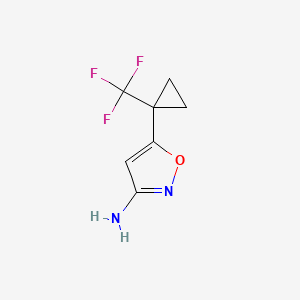
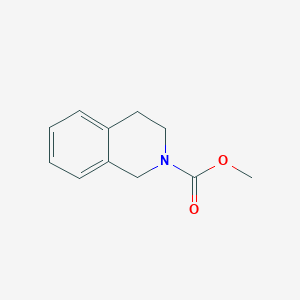
![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)
